molecular formula C18H16BrNO4Se B13330892 7-Bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylic acid

7-Bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylic acid

Cat. No.: B13330892
M. Wt: 469.2 g/mol
InChI Key: KEDYTDJGQCNHJC-UHFFFAOYSA-N
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Description

7-Bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a selenophene ring fused with a chromene ring, along with a piperidine moiety. The presence of bromine and selenium atoms in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylic acid typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the selenophene ring, leading to the formation of selenoxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products:

    Oxidation: Selenoxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the selenophene ring may contribute to its unique reactivity and biological activity, potentially involving redox reactions and the generation of reactive oxygen species (ROS).

Comparison with Similar Compounds

    7-Bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromene-3-carboxylic acid: Lacks the selenophene ring, which may result in different chemical and biological properties.

    2-Oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and interactions with biological targets.

Uniqueness: The presence of both bromine and selenium atoms in 7-Bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylic acid makes it unique compared to similar compounds. These elements contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H16BrNO4Se

Molecular Weight

469.2 g/mol

IUPAC Name

7-bromo-2-oxo-8-(piperidin-1-ylmethyl)selenopheno[3,2-h]chromene-3-carboxylic acid

InChI

InChI=1S/C18H16BrNO4Se/c19-14-11-5-4-10-8-12(17(21)22)18(23)24-15(10)16(11)25-13(14)9-20-6-2-1-3-7-20/h4-5,8H,1-3,6-7,9H2,(H,21,22)

InChI Key

KEDYTDJGQCNHJC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C3=C([Se]2)C4=C(C=C3)C=C(C(=O)O4)C(=O)O)Br

Origin of Product

United States

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